molecular formula C26H44O4 B1195606 (4R)-4-[(8R,9S,10S,13R,14S,17S)-7-ethyl-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

(4R)-4-[(8R,9S,10S,13R,14S,17S)-7-ethyl-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B1195606
M. Wt: 420.6 g/mol
InChI Key: MQLOTQXSYYOCHY-SGTVOBRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4R)-4-[(8R,9S,10S,13R,14S,17S)-7-ethyl-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[(8R,9S,10S,13R,14S,17S)-7-ethyl-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or carboxylic acids, while reduction of the carbonyl groups could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or metabolic disorders.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile tool in industrial applications.

Mechanism of Action

The mechanism of action of (4R)-4-[(8R,9S,10S,13R,14S,17S)-7-ethyl-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4R)-4-[(8R,9S,10S,13R,14S,17S)-7-ethyl-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid lies in its complex structure and multiple functional groups, which provide a wide range of reactivity and potential applications. Its chiral centers also make it a valuable compound for studying stereochemistry and enantioselective reactions.

Properties

Molecular Formula

C26H44O4

Molecular Weight

420.6 g/mol

IUPAC Name

(4R)-4-[(8R,9S,10S,13R,14S,17S)-7-ethyl-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C26H44O4/c1-5-26(30)15-17-14-18(27)10-12-24(17,3)21-11-13-25(4)19(7-8-20(25)23(21)26)16(2)6-9-22(28)29/h16-21,23,27,30H,5-15H2,1-4H3,(H,28,29)/t16-,17?,18?,19+,20+,21+,23+,24+,25-,26?/m1/s1

InChI Key

MQLOTQXSYYOCHY-SGTVOBRCSA-N

Isomeric SMILES

CCC1(CC2CC(CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@H]([C@]4(CC3)C)[C@H](C)CCC(=O)O)C)O)O

Canonical SMILES

CCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O

Synonyms

3,7-dihydroxy-7-ethylcholanoic acid
7-EtCDC
7-ethyl-chenodeoxycholic acid
7-ethyl-ursodeoxycholic acid
7-EtUDC

Origin of Product

United States

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